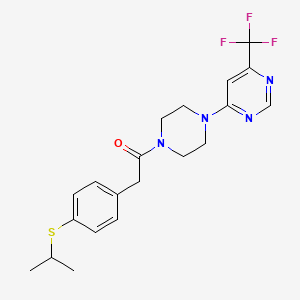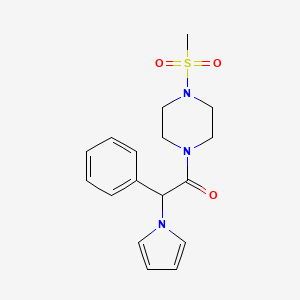![molecular formula C18H12ClF4N3O2 B2856021 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-90-4](/img/structure/B2856021.png)
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. The pyridinone ring is substituted with a trifluoromethyl group, a chloro group, and an amino group that is further substituted with a fluorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The chloro group might be introduced through a halogenation reaction . The amino group could be introduced through a nucleophilic substitution or addition reaction . The fluorobenzyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinone ring, which would contribute to the compound’s aromaticity. The electronegative fluorine atoms in the trifluoromethyl group would likely pull electron density towards themselves, creating a polar bond. The presence of both amino and carbonyl groups could potentially allow for the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution or addition reactions. The carbonyl group could be reduced to an alcohol or further oxidized to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of multiple fluorine atoms could increase the compound’s stability and lipophilicity. The polar bonds and potential for hydrogen bonding could influence the compound’s solubility .Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N3O2/c19-14-8-11(18(21,22)23)9-24-16(14)25-26-6-5-15(27)13(17(26)28)7-10-1-3-12(20)4-2-10/h1-6,8-9,27H,7H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDOTIHLCLEMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)





![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)
![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)